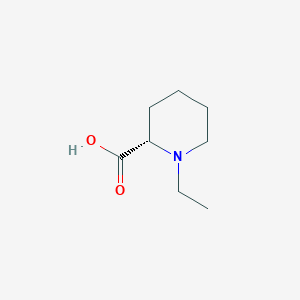

(2S)-1-ethylpiperidine-2-carboxylic acid

CAS No.:

Cat. No.: VC3230610

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO2 |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | (2S)-1-ethylpiperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H15NO2/c1-2-9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |

| Standard InChI Key | YTPIYJQYZRVUHW-ZETCQYMHSA-N |

| Isomeric SMILES | CCN1CCCC[C@H]1C(=O)O |

| Canonical SMILES | CCN1CCCCC1C(=O)O |

Introduction

Chemical Structure and Properties

(2S)-1-ethylpiperidine-2-carboxylic acid is derived from piperidine, a six-membered heterocyclic amine. Its molecular structure features an ethyl group at the nitrogen atom (1-position) and a carboxylic acid group at the 2-position, with specific stereochemistry designated by the (2S) prefix. This compound belongs to the broader class of piperidine derivatives, which are known for their diverse biological activities. Based on its functional groups, it is classified as an amino acid derivative due to the presence of both amino and carboxylic functional groups.

Physical and Chemical Properties

The stereochemistry of this compound is critical as it significantly influences its biological activity and reactivity in chemical processes. The (2S) designation indicates the specific spatial arrangement of atoms around the chiral carbon at position 2, which determines how the molecule interacts with biological targets and other chemicals.

Stereochemistry and Structural Significance

The stereochemistry of (2S)-1-ethylpiperidine-2-carboxylic acid plays a crucial role in determining its properties and applications. The "S" configuration at the 2-position refers to the specific three-dimensional arrangement of substituents around the chiral carbon according to the Cahn-Ingold-Prelog priority rules. This stereochemical specificity is particularly important for biological activities, as biological systems often respond differently to different stereoisomers of the same compound.

The piperidine ring provides a rigid scaffold that positions the functional groups in specific spatial orientations, which contributes to the compound's ability to interact with biological targets. The ethyl group at the nitrogen position modifies the basicity of the nitrogen atom and influences the compound's lipophilicity, while the carboxylic acid group provides a site for hydrogen bonding and further chemical modifications.

Synthesis Methods

The synthesis of (2S)-1-ethylpiperidine-2-carboxylic acid can be achieved through several methodologies. One documented approach involves catalytic hydrogenation conditions using palladium hydroxide on carbon as a catalyst .

Documented Synthesis Procedure

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | 20% Pd(OH)2/C | |

| Temperature | 20°C | |

| Pressure | 760.051 Torr | |

| Duration | 26 hours | |

| Yield | 96% | |

| Reference | Chemical Communications, 2010, vol. 46, # 41, p. 7834-7836 |

In a common synthetic route, racemic 1-ethylpiperidine may be reacted with an acylating agent under controlled conditions to form an intermediate, which is subsequently hydrolyzed to yield (2S)-1-ethylpiperidine-2-carboxylic acid. The reaction conditions typically include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

Applications

(2S)-1-ethylpiperidine-2-carboxylic acid and its hydrochloride salt find applications across multiple scientific and industrial domains, leveraging their unique structural features and reactivity profiles.

Pharmaceutical Development

In pharmaceutical applications, (2S)-1-ethylpiperidine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its chiral nature makes it valuable for creating pharmaceuticals with specific stereochemical requirements, which is often crucial for drug efficacy and safety. The compound enhances drug efficacy and specificity by providing a versatile building block for complex molecular structures.

Organic Synthesis

The compound is widely utilized in the creation of complex organic molecules, facilitating the development of new materials and chemicals in research laboratories. Its functionalized structure, containing both amine and carboxylic acid groups, makes it a versatile starting material or intermediate for various synthetic pathways.

Agrochemical Formulations

(2S)-1-ethylpiperidine-2-carboxylic acid and related compounds play a role in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides that improve agricultural productivity. The specific stereochemistry may influence the compound's interaction with target biological systems in pests or weeds.

Polymer Chemistry

The compound is utilized in the synthesis of polymers, providing unique properties that enhance the performance of materials used in coatings, adhesives, and other industrial applications. Its functional groups allow for incorporation into polymer chains through various polymerization mechanisms.

Chemical Transformations

(2S)-1-ethylpiperidine-2-carboxylic acid can undergo various chemical transformations due to its reactive functional groups. The carboxylic acid group can participate in esterification, amidation, and reduction reactions, while the tertiary amine can undergo quaternization and oxidation reactions.

These transformations allow for the creation of derivatives with modified properties, expanding the potential applications of the compound. The chiral center at position 2 can be preserved during these transformations, maintaining the stereochemical integrity that is often crucial for biological activity.

Biological Activities

Compounds with structures similar to (2S)-1-ethylpiperidine-2-carboxylic acid have demonstrated significant biological activities, including antibacterial properties and enzyme inhibition capabilities. The specific stereochemistry at the 2-position is crucial for these activities, as it determines how the molecule interacts with biological targets.

In biochemical pathways, this compound may act as an intermediate in the synthesis of more complex molecules or as a substrate for enzymes that catalyze transformations involving amines or carboxylic acids. Its chiral nature allows it to interact selectively with biological targets, potentially influencing metabolic pathways.

Related Compounds

(2S)-1-ethylpiperidine-2-carboxylic acid belongs to a family of related compounds, including its hydrochloride salt and other derivatives with modifications at various positions.

Comparison with Related Compounds

These related compounds share the piperidine core structure but differ in their substituents or salt forms, leading to variations in their physical properties and potentially in their biological activities and applications.

It's important to note that prices and availability may vary over time and depend on quantity, purity requirements, and shipping location.

Research Significance

The research significance of (2S)-1-ethylpiperidine-2-carboxylic acid lies in its versatility as a building block for complex molecules and its potential biological activities. Recent research highlights the compound's utility in various chemical transformations and its potential applications in pharmaceutical development.

Its chiral nature makes it particularly valuable in asymmetric synthesis and in the development of stereochemically pure pharmaceuticals. As drug development increasingly focuses on stereochemical purity to enhance efficacy and reduce side effects, compounds like (2S)-1-ethylpiperidine-2-carboxylic acid become more important as synthetic intermediates or building blocks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume